Sodium 3,4-difluorobenzoate
Description
Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research
Fluorinated aromatic compounds are a cornerstone of modern chemical research, with their influence spanning pharmaceuticals, agrochemicals, and materials science. researchgate.netrsc.org The introduction of fluorine atoms into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. rsc.org As the most electronegative element, fluorine imparts unique characteristics, such as enhanced thermal stability, increased lipophilicity, and greater metabolic stability. researchgate.netrsc.org These properties are highly sought after; for example, in medicine, fluorine substitution is a common strategy to improve the efficacy and pharmacokinetic profiles of drugs, leading to the development of important antibiotics and anticancer agents. researchgate.net In materials science, the presence of fluorine is exploited to create advanced polymers, liquid crystals, and materials for organic light-emitting diodes (OLEDs) with superior durability and specific electronic properties. researchgate.netnih.gov
General Overview of Benzoate (B1203000) Derivatives and their Role in Synthetic Chemistry
Benzoate derivatives, salts and esters of benzoic acid, are fundamental building blocks in synthetic chemistry. windows.net The benzoate moiety is a versatile scaffold present in numerous naturally occurring compounds and is essential for the synthesis of a wide array of molecules. windows.net In organic synthesis, benzoates serve as crucial intermediates and protecting groups for hydroxyl functions. google.com Their reactivity can be finely tuned by substituents on the aromatic ring, influencing their application. They are integral to the production of pharmaceuticals, dyes, and polymers. nih.govwindows.net For instance, the synthesis of various drugs and bioactive molecules often involves the use of a benzoate scaffold as a starting point or key intermediate. windows.net
Specific Focus on Sodium 3,4-difluorobenzoate: Historical Context and Initial Research Trajectories
The specific history of this compound is closely tied to the broader development of fluorinated organic compounds. Initial research into ring-substituted aromatic fluorine compounds began as early as 1870. mdpi.com The synthesis of its parent acid, 3,4-difluorobenzoic acid, can be achieved through methods such as the oxidation of corresponding toluenes or the hydrolysis of 3,4-difluorobenzonitrile (B1296988). google.comgoogle.com Early investigations into difluorobenzoate isomers were often comparative, exploring the influence of fluorine atom positioning on the compound's properties. One notable early research trajectory for various fluorinated benzoates, including the 3,4-difluoro isomer, was their evaluation as nonreactive tracers for soil and groundwater studies, owing to their chemical stability and mobility characteristics. nrc.gov This application highlighted their utility in environmental science and hydrology.
Scope and Objectives of Current Research into this compound
Current research involving this compound and its corresponding acid is primarily focused on its role as a versatile intermediate in the synthesis of more complex and high-value molecules. Key research objectives include:
Pharmaceutical Synthesis: The compound serves as a critical starting material for the synthesis of new pharmaceutical agents. sci-hub.se For example, 3,4-difluorobenzoic acid is a key intermediate in the preparation of certain antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net
Materials Science: The 3,4-difluorobenzoate moiety is incorporated into advanced materials. Research in this area includes the synthesis of metal-organic frameworks (MOFs) and coordination polymers. For instance, lanthanide complexes with 3,4-difluorobenzoate have been synthesized and studied for their potential thermal and luminescent properties. researchgate.net
Agrochemicals: Similar to its role in pharmaceuticals, the compound is a building block for novel agrochemicals where the fluorine atoms can enhance bioactivity.
Tracer Studies: Continued, albeit more specialized, use in hydrological and environmental studies to understand subsurface flow paths. nrc.gov
The overarching goal is to leverage the unique electronic properties conferred by the two adjacent fluorine atoms to construct molecules with enhanced performance for specific, high-technology applications.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its application in various synthetic and analytical contexts.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃F₂NaO₂ | windows.netambeed.comnih.gov |
| Molecular Weight | 181.09 g/mol | nih.gov |
| CAS Number | 522651-44-1 | ambeed.comnih.gov |
| Appearance | Solid | windows.net |
| Topological Polar Surface Area | 37.3 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Compound Index
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
522651-44-1 |
|---|---|
Molecular Formula |
C7H4F2NaO2 |
Molecular Weight |
181.09 g/mol |
IUPAC Name |
sodium;3,4-difluorobenzoate |
InChI |
InChI=1S/C7H4F2O2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11); |
InChI Key |
KMKAHTQJIDWPRT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)[O-])F)F.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)F.[Na] |
Other CAS No. |
522651-44-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium 3,4 Difluorobenzoate and Its Analogues
Novel Synthetic Routes via Halogen Exchange and Aromatic Substitution Reactions
The introduction of fluorine atoms onto an aromatic ring with high regioselectivity is a primary challenge in the synthesis of fluorinated compounds. nsf.gov Novel methods leveraging halogen exchange (Halex) and aromatic substitution reactions have become pivotal in constructing the 3,4-difluoro substitution pattern on the benzoate (B1203000) framework.
One prominent route involves a halogen-exchange reaction on a more accessible di-chlorinated precursor. audreyli.com Specifically, 3,4-dichlorobenzonitrile (B1293625) can be converted to 3,4-difluorobenzonitrile (B1296988) using spray-dried potassium fluoride (B91410). audreyli.com This reaction is often facilitated by a phase-transfer catalyst, such as tetraphenylphosphonium (B101447) bromide, in a high-boiling polar aprotic solvent like 1,3-dimethylimidazolidine-2-one (DMI). audreyli.comgoogle.com The resulting 3,4-difluorobenzonitrile is then hydrolyzed to yield 3,4-difluorobenzoic acid, which can be neutralized to form the sodium salt. audreyli.com The nitrile group can be oxidized to a carboxylic acid, providing another pathway to the final product.
Table 1: Halogen-Exchange Fluorination of 3,4-Dichlorobenzonitrile
Precursor Fluorinating Agent Catalyst/Solvent Conditions Intermediate Yield Reference 3,4-Dichlorobenzonitrile Potassium Fluoride (KF) Tetraphenylphosphonium bromide / 1,3-Dimethylimidazolidinone (DMI) Refluxing at 225°C for 4h 3,4-Difluorobenzonitrile ~81% [17, 25] 3,4-Dichlorobenzonitrile Potassium Fluoride (KF) Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt / Polar aprotic solvent Lower temperature, shorter time 3,4-Difluorobenzonitrile ~90%
Direct carboxylation of a difluorinated aromatic ring is a highly atom-economical approach to synthesizing 3,4-difluorobenzoic acid. Research has focused on optimizing conditions to improve yields and regioselectivity. One method involves treating a bromo-difluorobenzene derivative with an alkali or organometallic reagent, followed by reaction with carbon dioxide. google.com
More recent advancements utilize catalytic systems that operate under milder conditions. For instance, the direct carboxylation of aromatic compounds can be achieved using sodium hydrogen carbonate in the presence of triphenylphosphine (B44618) ditriflate (TPPD) as a promoter. academie-sciences.fr The reaction proceeds efficiently in ethanol (B145695) at room temperature, with the promoter being essential for the reaction to occur. academie-sciences.fr While arenes with electron-donating groups react faster, the method is applicable to a wide range of substrates. academie-sciences.fr Another advanced technique is the copper-mediated carboxylation of (hetero)arylstannanes, which has been developed for carbon-11 (B1219553) labeling but demonstrates a modern approach to forming the carboxylic acid group. acs.org
Table 2: Optimized Conditions for a General Arene Carboxylation System
Arene Substrate Carboxylating Agent Promoter/Catalyst Solvent Temperature Reference Mesitylene (general example) Sodium Hydrogen Carbonate Triphenylphosphine Ditriflate (TPPD) Ethanol Room Temperature rsc.org (Hetero)arylstannanes Carbon Dioxide (11CO2) Copper(I) complex Dimethylformamide (DMF) 100°C
Achieving specific fluorination patterns on a benzoic acid molecule requires precise control over the reaction's regioselectivity. chemicalbull.com Strategies often employ directing groups or specialized catalysts to guide the fluorine atom to the desired position. numberanalytics.com
Palladium-catalyzed C-H bond fluorination has emerged as a powerful tool. beilstein-journals.orgchinesechemsoc.org Using a removable acidic amide as a directing group, ortho-fluorination of benzoic acid substrates can be achieved with high selectivity. beilstein-journals.org This method can produce both mono- and difluorinated benzoic acid derivatives in high yields. beilstein-journals.org Copper-catalyzed methods have also been developed, using an aminoquinoline auxiliary to direct the selective mono- or difluorination with AgF as the fluoride source. beilstein-journals.org
A more direct approach is the electrophilic fluorination of a monosubstituted precursor like 4-fluorobenzoic acid. dur.ac.uk This reaction has been studied in various strong acid solvents, where elemental fluorine is used as the fluorinating agent. psu.edu The conversion to 3,4-difluorobenzoic acid is highly dependent on the solvent system, with strong acids like sulfuric acid providing the highest conversions. psu.edudur.ac.uk
Table 3: Regioselective Fluorination of 4-Fluorobenzoic Acid
Starting Material Fluorinating Agent Solvent Conversion to 3,4-Difluorobenzoic Acid (%) Reference 4-Fluorobenzoic Acid Elemental Fluorine (F2) 98% Sulfuric Acid 84% 4-Fluorobenzoic Acid Elemental Fluorine (F2) 98% Formic Acid 65% 4-Fluorobenzoic Acid Elemental Fluorine (F2) Trifluoroacetic Acid 56% 4-Fluorobenzoic Acid Elemental Fluorine (F2) Acetonitrile 53%
Green Chemistry Approaches to Sodium 3,4-difluorobenzoate Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals. numberanalytics.com This includes the use of environmentally benign solvents, recyclable catalysts, and processes with high atom economy. numberanalytics.comcsus.edu
A key goal of green chemistry is to minimize solvent use. numberanalytics.com In the synthesis of difluorobenzoic acid derivatives, this has been achieved by replacing traditional organic solvents with water or by developing solvent-free reaction conditions. e3s-conferences.org For example, in one green synthesis route for a derivative, water was used to replace N,N-dimethylformamide (DMF), simplifying product separation and reducing energy consumption during post-reaction workup. e3s-conferences.org
The development of efficient and recyclable catalytic systems is another cornerstone of green synthesis. aaqr.orgmdpi.com A patented method for producing 2,4-difluorobenzoic acid (an isomer of the target compound) highlights this approach by using hydrogen peroxide as an environmentally friendly oxidant and manganese dioxide as a catalyst. google.com The manganese dioxide is insoluble in the reaction medium and can be recovered by filtration and reused, improving the ecological and economic profile of the process. google.com Ruthenium-catalyzed hydrogenation of CO2 in the presence of 3,4-difluorobenzoic acid to produce methyl 3,4-difluorobenzoate is another example of a green catalytic transformation. rsc.org
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which inherently generate byproducts. numberanalytics.comcsus.edu
Increasing reaction efficiency and atom economy is a major driver in developing new synthetic methods. Cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds directly from two C-H bonds, represent a significant improvement in atom economy over traditional cross-coupling reactions that require pre-functionalized reactants. hep.com.cn A rhodium-catalyzed CDC reaction of 3,4-difluorobenzoic acid with another arene was studied, demonstrating the potential for highly atom-efficient synthesis, although it resulted in a mixture of isomers, highlighting the ongoing challenge of achieving high regioselectivity in such reactions. hep.com.cn
Large-Scale Synthesis and Industrial Process Optimization for this compound Production
Translating a laboratory-scale synthesis to industrial production requires overcoming challenges related to safety, cost, scalability, and process robustness. For 3,4-difluorobenzoic acid and its derivatives, optimization often involves avoiding hazardous reagents, extreme temperatures, and difficult purification steps.
A published kilogram-scale synthesis of a key intermediate derived from 3,4-difluorobenzoic acid highlighted the drawbacks of an earlier route, which included the use of pyrophoric n-butyl lithium at ultra-low temperatures (-40°C) and toxic, malodorous thiophenol. e3s-conferences.orgsci-hub.se Such conditions are not ideal for large-scale production. sci-hub.se The optimized process used a more stable sulfur source and avoided extreme temperatures, making the synthesis more amenable to pilot plant application. sci-hub.se
One established industrial method for producing 3,4-difluorobenzoic acid involves the decarboxylation of 4,5-difluorophthalic acid or its anhydride (B1165640). google.com This process is typically carried out by heating the starting material in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP), quinoline (B57606), or dimethyl acetamide (B32628) to temperatures between 120°C and 215°C. google.com The reaction can be accelerated by using a catalyst, with copper or its salts being particularly effective. google.com This method provides the desired product in high yield without detectable side products, and the final compound can be isolated by simple acidification and extraction. google.com
Reactor Design and Process Control
The synthesis of 3,4-difluorobenzoic acid, the precursor to this compound, can be achieved through various routes, including the oxidation of 3,4-difluorobenzaldehyde (B20872) or the carboxylation of a lithiated difluorobenzene derivative. The choice of reactor and process control parameters is critical for ensuring high yield, purity, and safety, particularly on a larger scale.
For instance, the formylation of ortho-difluorobenzene to produce 3,4-difluorobenzaldehyde, a key intermediate, involves the use of highly reactive and corrosive reagents like anhydrous aluminum chloride and dichloromethyl methyl ether. This reaction is typically performed in a glass-lined or similarly resistant reactor to prevent corrosion. Process control is crucial for managing the vigorous evolution of hydrogen chloride gas and the exothermic nature of the reaction. Cooling systems, such as an ice bath, are employed to maintain the reaction temperature, and the dropwise addition of reagents is controlled to manage the reaction rate.
In syntheses involving organometallic intermediates, such as the lithiation of 1-bromo-2,4-difluorobenzene, stringent process control is necessary to maintain anhydrous and inert conditions. google.com These reactions are often conducted in jacketed reactors that allow for precise temperature control, typically at low temperatures (e.g., -70°C), under an inert atmosphere of argon or nitrogen to prevent quenching of the reactive intermediates by moisture or oxygen. google.comgoogleapis.com
The use of automated reactors can further optimize production by enabling precise control over parameters like temperature, pressure, and reactant addition rates.
Purification Techniques for High Purity this compound
Achieving high purity is essential for the use of this compound in pharmaceutical applications. Common impurities can include regioisomers and residual starting materials from the synthesis process. dur.ac.uk A variety of purification techniques are employed to obtain the desired purity.
Crystallization is a primary method for purifying 3,4-difluorobenzoic acid and its sodium salt. google.com The choice of solvent is critical for effective purification. For instance, slow crystallization has been shown to be effective in removing defluorinated impurities. sci-hub.se Solvents such as ethyl acetate (B1210297) or hexane (B92381) can be used for the crystallization of related difluorobenzoic acid derivatives. vulcanchem.com The process often involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of high-purity crystals.
Distillation can be a suitable purification step for intermediates in the synthesis of 3,4-difluorobenzoic acid, especially for liquid compounds. googleapis.com For example, 3,4-difluorobenzaldehyde can be purified by distillation.
Chromatography , particularly silica (B1680970) column chromatography, is another valuable technique for purification, especially for removing structurally similar impurities. rsc.org This method is often used in smaller-scale syntheses or for the purification of derivatives.
Extraction is a common workup procedure to separate the desired product from the reaction mixture. This often involves partitioning the product between an organic solvent and an aqueous phase, followed by washing with solutions like saturated potassium carbonate to neutralize any remaining acid.
The table below summarizes various purification methods used for fluorinated benzoic acid derivatives.
| Purification Method | Target Compound/Intermediate | Key Considerations |
| Crystallization | 3,4-difluorobenzoic acid, this compound | Solvent selection is crucial for impurity removal. google.comsci-hub.se |
| Distillation | 3,4-difluorobenzaldehyde | Effective for volatile liquid intermediates. |
| Column Chromatography | Substituted 3,4-difluorobenzoate derivatives | Useful for separating closely related compounds. rsc.org |
| Extraction | 3,4-difluorobenzaldehyde | Part of the workup to remove inorganic impurities. |
Derivatization Strategies of this compound
The carboxylate group and the aromatic ring of this compound offer multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with diverse properties.
Esterification of the carboxylic acid group is a common derivatization strategy. This is typically achieved by reacting 3,4-difluorobenzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using a coupling agent. google.com For example, ethyl 3,4-difluorobenzoate can be synthesized by refluxing 3,4-difluorobenzoic acid with ethanol and a catalytic amount of sulfuric acid. Another approach involves converting the benzoic acid to its more reactive acid chloride using thionyl chloride, which is then reacted with an alcohol. google.comgoogle.com
Amidation reactions are also frequently employed to create amide derivatives. This can be accomplished by treating the corresponding benzoyl chloride with an amine. google.com Coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine can also facilitate the direct reaction between the carboxylic acid and an amine. rsc.org
The following table provides examples of esterification and amidation reactions.
| Reaction Type | Reagents | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Esterification | Thionyl Chloride, then Alcohol | Ester |
| Amidation | Thionyl Chloride, then Amine | Amide |
| Amidation | Amine, Coupling Agent (e.g., HBTU), Base | Amide |
The aromatic ring of 3,4-difluorobenzoic acid can be further functionalized through electrophilic aromatic substitution reactions. The fluorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack, but substitution can still occur at specific positions.
Nitration can be achieved by treating the benzoic acid with a mixture of nitric and sulfuric acids. google.com The resulting nitro group can then be reduced to an amino group, providing a handle for further modifications. google.com
Halogenation , such as bromination, can also be performed. For instance, treatment with bromine in the presence of a silver salt can introduce a bromine atom onto the ring. google.com This bromo-derivative can then participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. acs.org
Cyanation can be accomplished by treating a bromo-substituted derivative with copper cyanide in a polar aprotic solvent like DMF. google.comgoogle.com The resulting cyano group can be a precursor to other functional groups.
These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide array of complex molecules for various applications.
Spectroscopic and Advanced Characterization Techniques in the Study of Sodium 3,4 Difluorobenzoate
High-Resolution NMR Spectroscopy for Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural verification and analysis of Sodium 3,4-difluorobenzoate in solution. The presence of fluorine atoms makes ¹⁹F NMR a particularly powerful tool, complemented by standard ¹H and ¹³C NMR and multi-dimensional techniques for more complex analyses.
Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov In this compound, two distinct fluorine environments exist, leading to two separate signals in the ¹⁹F NMR spectrum. The precise chemical shifts are influenced by the electronic effects of the carboxylate group (-COO⁻Na⁺) and the other fluorine atom.
The electron-withdrawing nature of the carboxylate group and the fluorine atoms deshields the fluorine nuclei, causing downfield shifts relative to a standard reference like CFCl₃. colorado.edu The fluorine atom at the 3-position (meta to the carboxylate) and the fluorine atom at the 4-position (para to the carboxylate) will experience different electronic environments, resulting in distinct chemical shifts. The para-fluorine (F4) is expected to be more influenced by the resonance effect of the carboxylate group compared to the meta-fluorine (F3). This difference allows for unambiguous signal assignment. The chemical shifts are also sensitive to the solvent, concentration, and the nature of the counter-ion. alfa-chemistry.com
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Aromatic Fluorine Compounds
| Functional Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |
|---|---|
| Aromatic C-F (general) | -100 to -170 |
| Fluorine ortho to an electron-donating group | More upfield (less negative) |
| Fluorine para to an electron-donating group | More upfield (less negative) |
| Fluorine ortho to an electron-withdrawing group | More downfield (more negative) |
Note: The carboxylate group (-COO⁻) is generally considered electron-donating by resonance but electron-withdrawing by induction. The net effect on the fluorine chemical shifts in this compound would be determined experimentally.
For more complex molecules derived from or incorporating the 3,4-difluorobenzoate moiety, multi-dimensional NMR techniques are essential for complete structural assignment. Techniques such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can establish correlations between fluorine atoms and protons in the molecule.
For instance, in a derivative where the carboxylate is esterified, an HMBC experiment could show a correlation between the fluorine at the 3-position and the proton on the adjacent carbon (position 2), as well as correlations to other nearby protons and carbons. Similarly, ¹³C-¹⁹F correlations can confirm the connectivity of the fluorine atoms to the benzene (B151609) ring. For complex formulations or mixtures, advanced solid-state NMR (ssNMR) methods, including three-dimensional ¹H–¹⁹F–¹H correlation experiments, can be employed to resolve signals and elucidate the structure of the active pharmaceutical ingredient without interference from other components. fao.org
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of the molecule's functional groups. surfacesciencewestern.com These techniques are crucial for identifying the compound and studying intermolecular interactions like hydrogen bonding.
The FT-IR and Raman spectra of this compound are characterized by several key vibrational modes. A non-linear molecule with N atoms has 3N-6 normal modes of vibration. wikipedia.org For this compound (C₇H₃F₂NaO₂), this results in a significant number of vibrational modes. The most diagnostic peaks include:
Carboxylate (COO⁻) Stretching: The most prominent bands in the IR spectrum are typically the asymmetric and symmetric stretching vibrations of the carboxylate group. The asymmetric stretch appears at a higher wavenumber (around 1550-1610 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (around 1400-1450 cm⁻¹). The exact positions can indicate the nature of the coordination with the sodium ion.
C-F Stretching: The carbon-fluorine stretching vibrations typically appear in the region of 1100-1300 cm⁻¹. Due to the two different C-F bonds, two distinct bands may be observed.
Aromatic C=C Stretching: The stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 700-900 cm⁻¹ region, and their positions are characteristic of the substitution pattern on the benzene ring.
Computational studies, such as those using Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of the experimentally observed bands in the FT-IR and Raman spectra. nih.govnih.govnih.gov
Table 2: Expected Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| Carboxylate Asymmetric Stretch (COO⁻) | 1550 - 1610 | FT-IR (Strong) |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| Carboxylate Symmetric Stretch (COO⁻) | 1400 - 1450 | FT-IR (Strong) |
| C-F Stretch | 1100 - 1300 | FT-IR (Strong) |
In-situ vibrational spectroscopy is a powerful technique for real-time monitoring of chemical reactions. By inserting an FT-IR or Raman probe directly into a reaction vessel, the transformation of this compound can be tracked. For example, in an esterification reaction where this compound is converted to an ester, the reaction progress can be monitored by observing the decrease in the intensity of the strong carboxylate (COO⁻) absorption bands (around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹) and the simultaneous appearance of the characteristic ester carbonyl (C=O) stretching band at a higher frequency (typically 1700-1750 cm⁻¹). This allows for the real-time determination of reaction kinetics and endpoints without the need for sampling and offline analysis.
X-ray Crystallography for Solid-State Structure Determination and Polymorphism
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and torsional angles. This analysis would confirm the planarity of the benzene ring and reveal the geometry of the carboxylate group.
Crucially, it would elucidate the coordination environment of the sodium cation (Na⁺). The sodium ion is expected to interact with the oxygen atoms of the carboxylate group, and potentially with oxygen atoms from neighboring molecules or water molecules if the crystal is a hydrate, forming a coordination polymer or a specific cluster. The packing of molecules in the crystal lattice, dictated by intermolecular forces such as ion-dipole interactions, π-stacking, and weak C-H···F or C-H···O hydrogen bonds, would also be determined.
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration for solid materials. Different polymorphs of this compound would have distinct crystal packing arrangements, leading to different physical properties. X-ray powder diffraction (XRPD) is the primary technique used to identify and distinguish between different polymorphic forms, as each polymorph will produce a unique diffraction pattern. chempedia.info
Table 3: Potential Crystallographic Data Obtainable for this compound
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating crystal lattice unit. |
| Space Group | Describes the symmetry of the crystal structure. |
| Bond Lengths (e.g., C-F, C-C, C-O) | Precise distances between atoms, confirming covalent bonding. |
| Bond Angles (e.g., F-C-C, O-C-O) | Angles between bonded atoms, defining molecular geometry. |
| Coordination Number and Geometry of Na⁺ | Reveals how the sodium ion is bonded to the carboxylate groups. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Crystal Packing and Intermolecular Interactions
While a definitive crystal structure for this compound is not publicly available, the analysis of related fluorinated aromatic compounds provides significant insight into the probable intermolecular interactions that govern its crystal packing. The interplay of various weak and strong forces is crucial in determining the solid-state architecture of such molecules.
In analogous fluorinated compounds, a variety of non-covalent interactions are observed. These include conventional hydrogen bonds, as well as weaker interactions that become significant in the absence of stronger donors and acceptors. Studies on fluorobenzene (B45895) derivatives have highlighted the importance of C−H···F and C−H···O interactions in directing their crystal structures. acs.orgacs.org The C−F group, despite its high electronegativity, is a weak hydrogen bond acceptor, and the resulting C−H···F interactions are considered a class of weak hydrogen bonds. ed.ac.uk
A summary of potential intermolecular interactions in the crystal lattice of this compound, based on studies of similar compounds, is presented below.
| Interaction Type | Potential Role in Crystal Packing |
| Ionic (Na⁺···⁻OOC) | Primary interaction governing the overall crystal lattice arrangement. |
| C−H···O | Hydrogen bonding between aromatic C-H donors and carboxylate oxygen acceptors. |
| C−H···F | Weak hydrogen bonding involving the fluorine substituents as acceptors. |
| π···π Stacking | Interactions between the aromatic rings of adjacent molecules, contributing to lattice stability. |
Co-crystal and Salt Form Research
The formation of co-crystals and new salt forms is a significant area of research in crystal engineering, particularly for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). While specific studies on co-crystals of this compound are not prevalent, research on its parent acid, 3,4-difluorobenzoic acid, and other fluorobenzoic acids provides a strong basis for its potential in this area.
Fluorinated benzoic acids have been successfully utilized as co-formers to generate novel crystalline phases of APIs. acs.orgacs.org The presence of fluorine atoms can influence the hydrogen bonding patterns and other intermolecular interactions, leading to the formation of stable co-crystals with desirable properties such as enhanced solubility and dissolution rates. For instance, various fluorobenzoic acids have been used to form salts and co-crystals with the anticancer drug ribociclib, resulting in improved physicochemical characteristics. acs.org
Research into combinations of benzoic acid with poly-fluorobenzoic acids has revealed a fascinating gradation from solid solutions to co-crystals. acs.org This suggests that the number and position of fluorine substituents play a critical role in directing the supramolecular assembly. acs.org The ability of the fluorine atom to participate in both hydrogen and halogen bonding contributes to this transformative effect on the crystal structure. acs.org Given these findings, 3,4-difluorobenzoic acid is a promising candidate for the design of new co-crystals and salts with tailored properties.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of selected ions, providing valuable structural information. For the 3,4-difluorobenzoate anion, collision-induced dissociation (CID) would likely lead to a series of characteristic fragment ions.
Based on the electron ionization mass spectrum of the parent 3,4-difluorobenzoic acid from the NIST database and general fragmentation patterns of similar compounds, a plausible fragmentation pathway for the deprotonated molecule can be proposed. nist.gov A primary fragmentation step for benzoate (B1203000) derivatives is often the loss of carbon dioxide (CO₂). rsc.org Studies on the fragmentation of other perfluoroalkyl carboxylates have shown that the initial loss of CO₂ is followed by fluorine shifts, leading to a series of new anions before further fragmentation. nih.govresearchgate.net
The electron ionization mass spectrum of 3,4-difluorobenzoic acid shows several key fragments that can help in postulating a fragmentation pathway for its deprotonated form in an MS/MS experiment.
Key Fragments in the Electron Ionization Mass Spectrum of 3,4-Difluorobenzoic Acid nist.gov
| m/z | Relative Intensity | Possible Fragment |
| 158 | 100 | [C₇H₄F₂O₂]⁺ (Molecular Ion) |
| 141 | 85 | [C₇H₄F₂O]⁺ (Loss of OH) |
| 113 | 45 | [C₆H₄F₂]⁺ (Loss of COOH) |
| 87 | 20 | [C₅H₄F]⁺ |
| 75 | 15 | [C₆H₃]⁺ |
For the deprotonated molecule [C₇H₃F₂O₂]⁻ under MS/MS conditions, a likely primary fragmentation would be the neutral loss of CO₂ to yield a [C₆H₃F₂]⁻ anion. Further fragmentation could involve the loss of HF or other rearrangements.
Advanced Spectroscopic Probes for Electronic Structure and Excited State Dynamics
Advanced spectroscopic techniques are utilized to probe the electronic structure and the dynamics of molecules in their excited states. These studies are crucial for understanding the photophysical and photochemical properties of this compound.
Research on the 3-fluorobenzoic acid dimer has revealed the existence of conformational isomers that exhibit different spectral and dynamical properties in the excited state. nih.gov This suggests that the position of the fluorine substituent can significantly influence the S₁ potential energy surface. nih.gov In the case of 3,4-difluorobenzoic acid, the presence of two fluorine atoms would likely lead to complex excited-state behavior.
Techniques such as laser-induced fluorescence excitation and dispersed fluorescence spectroscopy can be used to map the vibrational energy levels in the ground and excited electronic states. nih.gov The vibronic activity observed in the spectra of the 3-fluorobenzoic acid dimer points to distortions in the hydrogen-bonded frame upon electronic excitation. nih.gov Similar effects would be anticipated for dimers or aggregates of 3,4-difluorobenzoic acid.
Furthermore, time-resolved spectroscopic methods, such as transient absorption spectroscopy, can provide insights into the lifetimes of excited states and the pathways of non-radiative decay. nih.gov Understanding these dynamics is essential for applications in areas such as photochemistry and materials science. While specific studies on the excited-state dynamics of this compound are limited, the knowledge gained from related fluorinated aromatic acids provides a framework for predicting its photophysical behavior.
Theoretical and Computational Chemistry of Sodium 3,4 Difluorobenzoate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of sodium 3,4-difluorobenzoate at the molecular level. These methods provide a detailed picture of the molecule's geometry and the distribution of electrons within its structure.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of benzoic acid, DFT calculations are crucial for determining the most stable conformations by analyzing the potential energy landscape. mdpi.com The conformational preferences are largely dictated by the interactions between the carboxylate group and the substituents on the aromatic ring. mdpi.com
In the case of fluorinated benzoic acids, the orientation of the carboxylic group relative to the benzene (B151609) ring is a key determinant of conformational stability. mdpi.com DFT studies on related difluorobenzoic acid isomers show that the planarity of the molecule can be influenced by intramolecular interactions, such as weak orbital interactions between the oxygen of the carboxyl group and an adjacent hydrogen atom. conicet.gov.ar The presence of fluorine atoms, with their high electronegativity, significantly influences the electron density distribution across the aromatic ring, which in turn affects the molecule's geometry and stability. mdpi.com For instance, in some fluorinated aromatic compounds, planar conformations are stabilized by conjugation between the π-systems of the substituent group and the ring. conicet.gov.ar
| Computational Method | Basis Set | Key Finding |
| DFT | B3LYP/6-311+G(d,p) | Geometry optimization and vibrational frequency analysis. |
| DFT | Not Specified | Investigation of potential energy landscapes to determine conformational preferences. mdpi.com |
| DFT | B3LYP/6-311+G(df) | Analysis of orbital interactions stabilizing planar conformations. conicet.gov.ar |
Ab Initio Calculations of Electrostatic Potentials and Charge Distribution
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed understanding of the electrostatic potential and charge distribution of molecules. aps.orgresearchgate.netarxiv.org For this compound, these calculations reveal how the electron-withdrawing nature of the two fluorine atoms and the carboxylate group affects the electronic environment of the benzene ring.
The molecular electrostatic potential (MEP) is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. In related fluorinated compounds, MEP maps show a depletion of electron density from the aromatic ring and an accumulation on the fluorine atoms, creating a polarized structure. This charge redistribution is crucial in determining the molecule's intermolecular interactions and chemical reactivity. Natural Bond Orbital (NBO) analysis can further quantify this charge distribution, providing insights into the polarization induced by the fluorine substituents.
Reactivity Predictions and Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is instrumental in predicting the reactivity of this compound and elucidating the mechanisms of reactions in which it participates.
Transition State Theory and Reaction Coordinate Analysis
Transition state theory is a cornerstone of chemical kinetics, and its application through computational modeling helps in understanding reaction mechanisms. By mapping the reaction coordinate, which represents the progress of a reaction, and identifying the transition state—the highest energy point along this path—researchers can calculate activation energies and predict reaction rates. whiterose.ac.uk
For reactions involving benzoate (B1203000) derivatives, computational studies have been used to investigate mechanisms such as decarboxylation. whiterose.ac.uk DFT calculations can elucidate the nature of the transition state, revealing, for example, whether bond-breaking and bond-forming processes occur in a concerted or stepwise manner. whiterose.ac.uk In the context of enzymatic reactions, such as those catalyzed by dioxygenases, computational studies on fluorinated benzoates have shown that the rate-determining step can precede the transfer of an electron from the Rieske cluster to the mononuclear iron site, a finding that contradicts earlier mechanistic proposals. nih.gov
Frontier Molecular Orbital Theory Applications (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wuxibiology.com The energy and symmetry of these orbitals are key to understanding chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. epstem.netresearchgate.net
For aromatic compounds, FMO analysis helps predict the sites for electrophilic and nucleophilic attack. In the case of substituted benzoates, the presence of electron-withdrawing fluorine atoms is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's reactivity in processes like nucleophilic aromatic substitution. DFT calculations are commonly used to determine the energies of these frontier orbitals and visualize their distribution over the molecule. epstem.nettubitak.gov.tr
| Analysis | Key Parameter | Significance |
| HOMO-LUMO | Energy Gap | Indicates chemical stability and reactivity. epstem.netresearchgate.net |
| HOMO | Energy Level | Relates to the electron-donating ability of the molecule. wuxibiology.com |
| LUMO | Energy Level | Relates to the electron-accepting ability of the molecule. wuxibiology.com |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecules, modeling their movements and interactions over time. acs.org This is particularly useful for understanding the behavior of this compound in solution, where interactions with solvent molecules play a crucial role. researchgate.net
MD simulations can be used to study the hydration of the sodium and 3,4-difluorobenzoate ions, revealing the structure of the surrounding water molecules and the nature of the ion-solvent interactions. These simulations can also shed light on how the compound interacts with other molecules in solution, which is important for understanding its role in more complex systems, such as biological environments or in the formation of coordination complexes. acs.orgrsc.org For instance, MD simulations have been employed to understand the binding of ligands to proteins, where the solvent plays a critical role in mediating these interactions. acs.org In a study of zinc complexes with 3,4-difluorobenzoate and a photoreactive ligand, the arrangement of molecules in the crystal lattice was crucial for its light-driven mechanical properties. researchgate.net
Solvent Effects on Molecular Conformation
The conformation of the 3,4-difluorobenzoate anion in solution is significantly influenced by its interaction with solvent molecules. The polarity, hydrogen-bonding capabilities, and size of the solvent molecules dictate the solvation shell's structure, which in turn affects the anion's rotational and vibrational freedom.
Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are pivotal in elucidating these interactions. rsc.orgescholarship.org DFT calculations can model the geometry of the solvated anion, predicting the most stable conformations. For the 3,4-difluorobenzoate anion, a key conformational aspect is the torsion angle between the carboxylate group (-COO⁻) and the benzene ring. In the gas phase, a planar conformation is generally the most stable. However, in a polar solvent like water, the situation is more complex.
The presence of the sodium cation (Na⁺) further complicates the system. In dilute solutions, the anion and cation are likely fully solvated and exist as separate entities. As concentration increases, or in less polar solvents, the formation of contact ion pairs (CIPs) or solvent-shared ion pairs (SSIPs) becomes more probable. pku.edu.cn Computational studies on lithium salts in carbonate electrolytes have shown that the presence of the cation and its counter-anion modifies the coordination structure of the solvent molecules. pku.edu.cn Similarly, for this compound, the proximity of the Na⁺ ion would alter the local solvent structure and could influence the rotational barrier of the carboxylate group.
Table 1: Predicted Solvent Effects on the Conformation of 3,4-Difluorobenzoate Anion
| Solvent Type | Primary Interaction | Expected Effect on Conformation |
| Polar Protic (e.g., Water, Methanol) | Strong hydrogen bonding with the carboxylate group; weaker interactions with fluorine atoms. | Stabilization of a more planar conformation. Restricted rotation of the carboxylate group due to a well-defined solvation shell. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Strong dipole-ion interactions with the carboxylate group. | Significant solvation of the carboxylate group, potentially allowing for more rotational freedom compared to protic solvents. |
| Nonpolar (e.g., Toluene, Hexane) | Weak van der Waals forces. | Less defined solvation shell. Increased likelihood of ion pairing with Na⁺, which would dictate the local conformation. |
Aggregation Behavior in Concentrated Solutions
In concentrated solutions, individual this compound ions are expected to undergo self-assembly to form larger aggregates, a behavior common to many surfactant-like molecules. core.ac.ukresearchgate.net This process is driven by a combination of hydrophobic and electrostatic interactions. The fluorinated benzene ring constitutes the hydrophobic portion of the molecule, while the sodium carboxylate group is the hydrophilic head.
The primary driving force for aggregation is the hydrophobic effect, where the nonpolar fluorinated rings are driven out of the structured water network to minimize the disruption of water-water hydrogen bonds. This leads to the formation of aggregates where the hydrophobic rings are sequestered in the core, and the hydrophilic carboxylate groups are exposed to the aqueous solvent on the surface. rsc.org
The process of aggregation typically begins above a specific concentration known as the critical micelle concentration (CMC). nih.govnepjol.info Below the CMC, the salt exists primarily as monomers. Above the CMC, aggregates or micelles form in equilibrium with the monomers. The structure of these aggregates can vary from simple spherical micelles to more complex structures like worm-like micelles or vesicles, depending on factors such as concentration, temperature, and ionic strength. core.ac.uk
The presence of the fluorine substituents on the benzene ring influences the aggregation behavior. Fluorine is more hydrophobic than hydrogen, which would generally lower the CMC compared to sodium benzoate. However, the strong electronegativity of fluorine also creates a dipole moment in the C-F bond, leading to potential repulsive interactions that could affect the packing within the micellar core. Studies on cetyltrimethylammonium fluorobenzoates have shown that the position of the fluorine substituent significantly impacts micellar growth and rheological properties, with different isomers exhibiting different counterion hydrophobicity and penetration into the micelle core. researchgate.net
Molecular dynamics simulations are a powerful tool for studying the self-assembly process at a molecular level. rsc.org These simulations can reveal the structure of the aggregates, the arrangement of the anions within them, the degree of counterion (Na⁺) binding to the micelle surface, and the extent of water penetration into the micellar core. For this compound, simulations would likely show the 3,4-difluorophenyl groups forming a dense hydrophobic core, with the sodium ions associated with the negatively charged carboxylate groups at the aggregate-water interface.
Table 2: Driving Forces in the Aggregation of this compound
| Driving Force | Description | Consequence |
| Hydrophobic Interactions | The tendency of the nonpolar 3,4-difluorophenyl groups to avoid contact with water. | Sequestration of the aromatic rings into a non-aqueous core, initiating micelle formation. |
| Electrostatic Interactions | Repulsion between the negatively charged carboxylate head groups at the surface of the aggregate. | Limits the size and influences the shape of the aggregate. This repulsion is partially screened by Na⁺ counterions. |
| Counterion Binding | Attraction between the negatively charged carboxylate groups and the positive Na⁺ ions. | Stabilizes the aggregate by reducing head-group repulsion, allowing for closer packing and potentially larger aggregates. |
| Van der Waals Forces | Attractive forces between the aromatic rings within the aggregate's core. | Contributes to the stability and cohesive energy of the core. |
QSAR (Quantitative Structure-Activity Relationship) Studies in Chemical Contextsresearchgate.net
QSAR methodologies establish mathematical relationships between the chemical structure of a series of compounds and their measured properties, such as chemical reactivity or biological activity. scienceforecastoa.com This approach is invaluable for understanding how specific structural modifications, like the introduction of fluorine atoms, influence a molecule's behavior.
Derivation of Molecular Descriptors for Chemical Reactivity
To build a QSAR model for chemical reactivity, it is first necessary to calculate molecular descriptors that quantify various aspects of the molecule's structure. For this compound, these descriptors fall into several categories:
Electronic Descriptors: These quantify the electron-donating or electron-withdrawing nature of the substituents. The most famous of these are the Hammett substituent constants (σ) , derived from the ionization of substituted benzoic acids. wikipedia.orgunam.mx The fluorine atoms are electron-withdrawing, which is reflected in their positive σ values. For a fluorine atom at the meta position, the Hammett constant (σ_meta) is approximately +0.34. For the 3,4-difluoro substitution pattern, the combined electronic effect can be estimated by summing the individual substituent constants. Other electronic descriptors include calculated atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: These describe the size and shape of the molecule or its substituents. The Taft steric parameter (Es) is a common example, though computational descriptors like molecular volume, surface area, and specific conformational angles are now more frequently used. drugdesign.org
Table 3: Key Molecular Descriptors for 3,4-Difluorobenzoate
| Descriptor Type | Example Descriptor | Relevance to Reactivity |
| Electronic | Hammett Constant (σ) | Quantifies the electron-withdrawing effect of the fluorine atoms, which influences the reactivity of the aromatic ring and the acidity of the parent benzoic acid. |
| Electronic | HOMO/LUMO Energies | The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. |
| Steric | Molecular Volume/Surface Area | Influences how the molecule can approach and interact with other reactants or a catalyst's active site. |
| Hydrophobic | LogP | Determines the molecule's partitioning between aqueous and organic phases, which is critical for reaction kinetics in multiphasic systems. |
These descriptors can be calculated using various computational chemistry software packages and are the foundation for building predictive QSAR models.
Predictive Models for Chemical Transformation Pathways
Predicting the outcome of a chemical reaction, including the major products, by-products, and optimal conditions, is a central goal of modern chemistry. chemcopilot.com For a molecule like this compound, predictive models can forecast its behavior in various chemical transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the carboxylate group.
Modern approaches heavily leverage machine learning (ML) and artificial intelligence (AI). nih.govcecam.org These models are trained on vast databases of known chemical reactions. chemcopilot.com By learning from these examples, they can predict the products of new, unseen reactions.
The main types of predictive models include:
Expert Systems: These are based on a set of human-coded rules that represent known chemical reaction mechanisms. While effective for well-understood reaction classes, they are limited by the knowledge encoded in their rule base.
Machine Learning Models: These models learn the patterns of chemical reactivity directly from data. A prominent approach treats reaction prediction as a "translation" task, where the reactants and reagents are the input "language" and the products are the output. Sequence-to-sequence (Seq2Seq) models , particularly those based on the Transformer architecture , have shown high accuracy in this domain. chemcopilot.comwickerlab.org These models can represent molecules as SMILES strings (a line notation for chemical structures) and learn the complex "grammar" of chemical transformations.
For this compound, a predictive model could be used to:
Estimate the regioselectivity of further substitution on the aromatic ring.
Predict the likelihood of nucleophilic displacement of one of the fluorine atoms under specific conditions.
Suggest optimal reagents and conditions (solvent, temperature) to achieve a desired transformation with high yield and minimal by-products. chemcopilot.com
While building a highly specific model for a single compound is rare, generalized models trained on large datasets can provide valuable predictions for the transformation pathways of this compound, accelerating experimental discovery and process optimization. orientjchem.org
Chemical Reactivity and Mechanistic Investigations of Sodium 3,4 Difluorobenzoate
Nucleophilic and Electrophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring in 3,4-difluorobenzoate is significantly influenced by the electronic properties of its substituents: two fluorine atoms and a carboxylate group. The fluorine atoms are highly electronegative and exert strong electron-withdrawing inductive effects. Similarly, the carboxylate group (-COO⁻Na⁺) is deactivating towards electrophilic attack. This electronic profile dictates the compound's behavior in substitution reactions.
Collectively, these electron-withdrawing groups decrease the electron density of the benzene (B151609) ring, which deactivates it towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at a position activated by an ortho or para substituent. ambeed.com
Regioselectivity and Stereoselectivity Studies
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require an electron-withdrawing group positioned ortho or para to a leaving group, usually a halogen. In 3,4-difluorobenzoate, the fluorine atoms can act as leaving groups. The reactivity of a given fluorine atom is enhanced if it is ortho or para to a strong electron-withdrawing group, which can stabilize the negatively charged Meisenheimer complex intermediate. harvard.edu
The regioselectivity of SNAr on difluorinated aromatic compounds can be complex and is often influenced by reaction conditions, such as the solvent. researchgate.net For 3,4-difluorobenzoate, a nucleophile could theoretically substitute either the fluorine at C-3 or C-4. The carboxylate group is ortho to the C-4 fluorine, which should enhance its reactivity toward nucleophilic attack. Studies on similar systems, like 2,4-difluorobenzenes, show that the reaction medium can drastically alter the ratio of ortho to para substitution products, highlighting the sensitivity of regioselectivity to the environment. researchgate.net
Kinetic and Thermodynamic Parameters of Reactions
Detailed quantitative kinetic and thermodynamic data for the substitution reactions of sodium 3,4-difluorobenzoate are not extensively documented in publicly available literature. However, the qualitative impact of the substituents on reaction energetics can be inferred from established chemical principles.
For electrophilic aromatic substitution , the presence of multiple electron-withdrawing groups raises the activation energy of the rate-determining step (the formation of the arenium ion). lkouniv.ac.in This is because these groups destabilize the positively charged intermediate, leading to significantly slower reaction rates compared to unsubstituted benzene. masterorganicchemistry.com
For nucleophilic aromatic substitution , the opposite is true. The electron-withdrawing fluorine and carboxylate groups stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction. harvard.edu Recent computational and experimental studies on SNAr reactions suggest that some may proceed through a concerted mechanism rather than a stepwise one, which also has implications for the transition state structure and energy. researchgate.net The choice of solvent can also significantly affect the activation energy barrier. researchgate.net
The table below summarizes the expected qualitative effects on the energetic parameters.
| Reaction Type | Intermediate | Effect of Substituents | Activation Energy (Ea) | Reaction Rate |
| Electrophilic Aromatic Substitution (EAS) | Arenium Ion (Cationic) | Destabilizing | High | Slow |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (Anionic) | Stabilizing | Low | Fast |
This table represents a qualitative summary based on established principles of physical organic chemistry.
Carboxylic Acid Group Reactions
The reactivity of this compound is not limited to its aromatic ring; the carboxylate group also participates in characteristic reactions.
Decarboxylation Mechanisms and Conditions
The removal of the carboxylate group from an aromatic ring, known as decarboxylation, is a synthetically important reaction. For aromatic carboxylic acids, this process typically requires high temperatures unless the carboxyl group is activated by an electron-withdrawing group at the ortho position.
While direct decarboxylation of 3,4-difluorobenzoic acid is not widely reported, the reverse reaction—the synthesis of 3,4-difluorobenzoic acid via decarboxylation of 4,5-difluorophthalic acid—provides insight into the required conditions. google.comgoogle.comgoogle.com These reactions demonstrate that the C-C bond cleavage can be achieved under specific catalytic conditions. Studies on various benzoic acids show that decarboxylation rates at 400 °C can range from a few percent for unactivated acids to nearly complete for those activated with hydroxyl groups. nist.gov
A patented process details the high-yield decarboxylation of 4,5-difluorophthalic anhydride (B1165640) or its corresponding acid to 3,4-difluorobenzoic acid. google.com This suggests that the equilibrium could potentially be shifted to favor decarboxylation of 3,4-difluorobenzoic acid under forcing conditions. The process employs a high-boiling point solvent and a metal catalyst.
| Catalyst | Solvent | Temperature (°C) | Yield of 3,4-difluorobenzoic acid | Reference |
| Copper (Cu), Copper Oxides (Cu₂O, CuO) | N-Methyl-2-pyrrolidone (NMP) | 190 | ~87% | google.com |
| Copper Salts, Salts of Zn, Cd, Ag, Ni | Dimethyl acetamide (B32628) (DMAc) | 120 - 215 | 70% (with Cu₂O at 125°C) | google.com |
| None | Quinoline (B57606) | 175 - 215 | Not specified | google.com |
This table outlines conditions for the synthesis of 3,4-difluorobenzoic acid via decarboxylation of a precursor, indicating conditions relevant to C-COOH bond cleavage.
Acyl Halide Formation and Subsequent Reactions
A common transformation of carboxylic acids is their conversion to more reactive acyl halides. 3,4-Difluorobenzoic acid can be readily converted to its corresponding acyl chloride, 3,4-difluorobenzoyl chloride. smolecule.com This is typically achieved by treatment with standard chlorinating agents.
Synthesis of 3,4-Difluorobenzoyl Chloride:
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this conversion. smolecule.com
Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Once formed, 3,4-difluorobenzoyl chloride is a versatile intermediate that acts as an efficient acylating agent. smolecule.comcymitquimica.com The presence of the electron-withdrawing fluorine atoms can enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. smolecule.com
Subsequent Reactions:
Hydrolysis: Reacts with water to revert to 3,4-difluorobenzoic acid. smolecule.com
Esterification: Reacts with alcohols to form 3,4-difluorobenzoate esters. smolecule.com
Amide Formation: Reacts with primary or secondary amines to yield the corresponding N-substituted 3,4-difluorobenzamides. smolecule.com
Friedel-Crafts Acylation: It can be used to introduce the 3,4-difluorobenzoyl group onto another aromatic ring in the presence of a Lewis acid catalyst.
Role as a Ligand in Coordination Chemistry
The carboxylate group of 3,4-difluorobenzoate is an effective binding site for metal ions, allowing it to function as a ligand in coordination chemistry. researchgate.net The oxygen atoms of the carboxylate can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of discrete coordination complexes or extended structures like metal-organic frameworks (MOFs). nih.govrsc.orgmdpi.com
MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and functionality of the ligand are crucial in determining the topology and properties of the resulting framework. While extensive research exists for ligands like terephthalic acid, the use of functionalized benzoates, including difluoro-isomers, allows for the fine-tuning of MOF properties.
A recent study reported the synthesis and crystallographic analysis of a zinc(II) complex, [Zn(3,4-DFBA)₂(2tpy)₂] , where 3,4-DFBA represents the 3,4-difluorobenzoate ligand. researchgate.net In this structure, the 3,4-difluorobenzoate acts as a co-ligand, demonstrating its ability to be incorporated into complex molecular architectures. Research on the closely related 2,4-difluorobenzoate has shown its ability to form dimeric gadolinium(III) complexes where the ligands act in both chelating and bridging modes. iucr.org This suggests that 3,4-difluorobenzoate can participate in forming polynuclear metal complexes. The fluorine substituents can also influence crystal packing through non-covalent interactions and modify the electronic properties of the metal center.
Synthesis and Characterization of Metal Complexes
The carboxylate group of 3,4-difluorobenzoate allows it to act as a ligand, coordinating with various metal centers to form metal-organic complexes. The synthesis of these complexes typically involves the reaction of a metal salt with 3,4-difluorobenzoic acid or its sodium salt in a suitable solvent system. The resulting structures are influenced by the coordination geometry of the metal ion, the solvent, and the presence of other co-ligands.
While specific research on a wide array of 3,4-difluorobenzoate complexes is limited, studies on related isomers provide insight into their coordination chemistry. For instance, complexes of 2,6-difluorobenzoate (B1233279), 2,4-difluorobenzoate, and 3,5-difluorobenzoate with various transition metals and lanthanides have been synthesized and characterized. researchgate.netacs.orgijcce.ac.ir These studies show that difluorobenzoate ligands can adopt various coordination modes, including monodentate, bidentate chelating, and bridging, leading to diverse structural motifs from discrete mononuclear units to extended polymeric chains or metal-organic frameworks (MOFs). Current time information in Bangalore, IN. For example, zinc complexes with the electron-withdrawing 2,6-difluorobenzoate have been shown to form seven-membered zinc aggregates. acs.org Similarly, lanthanide complexes with 2,4-difluorobenzoate and a co-ligand have been synthesized, forming dimeric structures with nine-coordinate metal centers. researchgate.net
Table 1: Example of a Synthesized Metal Complex with 3,4-Difluorobenzoate Ligand
| Component | Chemical Formula/Name | Role in Complex |
|---|---|---|
| Metal Center | Zn(II) | Central coordinating ion |
| Primary Ligand | 4-(2-(thiophen-2-yl)vinyl)pyridine (2tpy) | Photoreactive ligand |
| Co-Ligand | 3,4-difluorobenzoate (3,4-DFBA) | Anionic co-ligand |
| Resulting Complex | [Zn(3,4-DFBA)₂(2tpy)₂] | Neutral coordination complex |
This table is based on research described by Medishetty et al. researchgate.net
Photochemical and Radiolytic Transformations of this compound
Degradation Pathways under UV Irradiation
The photochemical degradation of this compound, when exposed to ultraviolet (UV) radiation, can proceed through several pathways, broadly categorized as direct photolysis and indirect photo-oxidation. The specific pathway and resulting products are influenced by environmental conditions such as the presence of oxygen, water, and other chemical species.
In direct photolysis , the 3,4-difluorobenzoate molecule directly absorbs a UV photon, promoting it to an excited electronic state. This excess energy can lead to the cleavage of chemical bonds, potentially causing decarboxylation (loss of CO₂) or cleavage of the C-F bonds.
More commonly, degradation occurs via indirect photo-oxidation , a process often mediated by highly reactive oxygen species. This can be initiated by photosensitizers in the medium that, upon absorbing UV light, generate species like singlet oxygen or hydroxyl radicals (•OH). The hydroxyl radical is a powerful, non-selective oxidant capable of attacking the aromatic ring of the benzoate (B1203000).
Studies on similar compounds provide insight into the likely degradation products. For example, the photodegradation of 3,4-dihydroxybenzoic acid under UV light in the presence of oxygen involves the breakdown of the aromatic ring. Similarly, the UV irradiation of lignin, a complex polymer containing aromatic rings, results in a variety of smaller degradation products including aldehydes, ketones, and other acids. Therefore, the degradation of this compound is expected to yield a mixture of smaller organic molecules. Complete mineralization to carbon dioxide, water, and fluoride (B91410) ions represents the ultimate degradation outcome.
Table 2: Potential Degradation Pathways and Products of 3,4-Difluorobenzoate under UV Irradiation
| Degradation Pathway | Key Reactants/Mediators | Potential Intermediate/Final Products |
|---|---|---|
| Direct Photolysis | UV Photon | Fluorinated benzene derivatives, CO₂ |
| Indirect Photo-oxidation | •OH (Hydroxyl radical), O₂ | Hydroxylated difluorobenzoates, smaller organic acids, aldehydes, ketones |
Radical Formation and Reaction Mechanisms
The mechanisms underlying the photochemical degradation of this compound are rooted in radical chemistry. The absorption of UV photons provides the energy to initiate the formation of free radicals, which then drive chain reactions.
Two primary mechanisms for photo-oxidation are often considered:
Type I Mechanism : This involves a reaction between the excited state of a photosensitizer and the substrate (3,4-difluorobenzoate). This can occur via hydrogen abstraction or electron transfer, directly forming a radical from the benzoate molecule. The primary reactive species generated are often hydroxyl radicals (•OH).
Type II Mechanism : Here, the excited sensitizer (B1316253) transfers its energy to ground-state molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the aromatic ring, leading to the formation of peroxides and subsequent degradation products.
The hydroxyl radical (•OH) is a key intermediate in many aqueous photodegradation processes. It can be generated by the photolysis of other substances in the water, such as nitrates or hydrogen peroxide. The hydroxyl radical readily attacks the electron-rich aromatic ring of the 3,4-difluorobenzoate, adding to the ring to form a hydroxycyclohexadienyl radical. This radical intermediate is unstable and can undergo further reactions, including ring-opening and fragmentation.
A critical aspect of the radical mechanism for fluorinated aromatics is defluorination . The attack by hydroxyl radicals can lead to the cleavage of the carbon-fluorine bond, releasing fluoride ions (F⁻) into the solution. Research on the photolysis of fluorinated pesticides has shown that aryl-bound fluorine atoms are susceptible to being readily defluorinated to fluoride under such conditions. However, other fluorinated byproducts, such as difluoroacetate, may also be formed, indicating that the fluorine atoms are not always completely removed during the initial stages of degradation. The presence of radical scavengers can inhibit these degradation reactions, providing evidence for the proposed radical-based mechanisms.
Applications of Sodium 3,4 Difluorobenzoate in Advanced Chemical Synthesis and Materials Science
Precursor in the Synthesis of Fluorinated Polymers and Monomers
The 3,4-difluorobenzoate moiety is incorporated into polymers to enhance properties such as thermal stability, chemical resistance, and specific electronic characteristics. While the sodium salt, Sodium 3,4-difluorobenzoate, is a direct precursor, the corresponding acid, 3,4-difluorobenzoic acid, is also frequently used in polymerization processes. nih.gov
Polycondensation Reactions
Polycondensation is a primary method for integrating the 3,4-difluorobenzoate structure into polymer backbones. In these reactions, the difluorinated monomer, often activated from its acid or salt form, reacts with other monomers, such as diols or diamines, to form polyesters or polyamides. The presence of fluorine atoms on the aromatic ring can activate the molecule for nucleophilic aromatic substitution reactions, which is a key step in the formation of poly(arylene ether)s. researchgate.net For example, a difluoro-monomer can undergo polycondensation with bisphenol A to create poly(arylene ether) copolymers. tandfonline.com This process typically involves a dehydration step followed by heating under an inert atmosphere to build the polymer chain. tandfonline.com
The inclusion of difluorinated aromatic units can lead to polymers with desirable properties for advanced applications. For instance, sulfonated poly(arylene ether)s synthesized using related difluorobenzoyl compounds have been developed for use as proton exchange membranes in fuel cells. researchgate.net
Controlled Polymerization Techniques
While polycondensation is common, the principles of controlled polymerization can also be applied to create polymers with well-defined architectures using monomers derived from 3,4-difluorobenzoic acid. Though specific examples detailing the direct use of this compound in techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are not extensively documented in public literature, the functionalization of monomers is a cornerstone of these methods. The carboxylic acid group of 3,4-difluorobenzoic acid can be modified to attach a polymerizable group (like a vinyl or methacrylate (B99206) group) or an initiator fragment, allowing its incorporation into polymers with controlled molecular weight and low dispersity.
Building Block for Liquid Crystals and Optoelectronic Materials
The rigid structure and inherent polarity of the 3,4-difluorobenzoate core make it an excellent component for the synthesis of liquid crystals (LCs) and other optoelectronic materials. chemscene.comchemscene.com The fluorine atoms play a critical role in tailoring the material's mesomorphic and electronic properties.
Structure-Property Relationships in Material Design
In liquid crystal design, the relationship between molecular structure and the resulting material properties is paramount. The introduction of fluorine atoms onto the aromatic core has several significant effects:
Polarity and Dielectric Anisotropy : The strong electronegativity of fluorine creates a significant dipole moment. In a 3,4-difluoro arrangement, these dipoles contribute to a high net molecular dipole, which is crucial for influencing the dielectric anisotropy of the liquid crystal material. Materials with high positive dielectric anisotropy are essential for technologies like twisted nematic displays. worktribe.com
Intermolecular Interactions : Fluorine substitution alters the intermolecular forces, which can affect the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. unifi.ittandfonline.com
Viscosity and Stability : Strategic fluorination can lead to materials that maintain thermal stability while having a manageable viscosity, a requirement for many display applications. worktribe.commdpi.com
Research has shown that even slight changes, such as the position of fluorine atoms on the benzoate (B1203000) ring, can dramatically alter the mesogenic properties and phase sequences of the final liquid crystal compound. mdpi.comacs.org
Synthesis of Difluorobenzoate-Containing Mesogens
The synthesis of liquid crystals containing the difluorobenzoate unit typically involves esterification reactions. 3,4-Difluorobenzoic acid is reacted with various substituted phenols or biphenols, which themselves contain long alkyl or alkoxy tails, to create the final rod-like (calamitic) mesogenic molecules. tandfonline.com These molecules consist of a rigid core, which includes the difluorobenzoate group, and flexible terminal chains that promote the formation of liquid crystalline phases. colorado.edu
For instance, new "hockey-stick-like" liquid crystal molecules have been synthesized using 3,5-difluoro-4-(alkyloxy)benzoic acids, which were prepared from 4-hydroxy-3,5-difluorobenzoic acid. tandfonline.com Similarly, chiral esters exhibiting antiferroelectric smectic phases have been synthesized, where a 2,3-difluorobenzoate core was incorporated to fine-tune the material's properties for potential display applications. mdpi.com
Table 1: Phase Transition Temperatures of a Representative Difluorobenzoate Liquid Crystal This interactive table shows the phase transitions for a hockey-stick-like liquid crystal compound (12a) containing a difluorobenzoate unit, as observed via Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). tandfonline.com
| Compound | Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling | Texture Observed |
| 12a | Crystal to Nematic | 163 | - | Schlieren |
| 12a | Nematic to Isotropic | - | 164 | Schlieren |
| 12a | Nematic to Crystal | - | 120 | Crystalline |
Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals
Beyond materials science, this compound and its parent acid are valuable intermediates in the synthesis of complex organic molecules, including agrochemicals and other specialty chemicals. ambeed.comnetascientific.com The presence of fluorine can enhance the biological efficacy of active ingredients in pesticides and herbicides. dur.ac.uk The C-F bond is very stable, and the introduction of fluorine can block metabolic pathways, increasing the potency and lifetime of a molecule in its target application.
Halogenated benzoic acids are recognized as important building blocks for creating new pharmaceuticals and agrochemicals. cymitquimica.com The 3,4-difluoro substitution pattern provides a specific scaffold that can be further functionalized to produce a wide range of biologically active compounds. While specific commercial agrochemicals derived directly from this compound are proprietary, the general utility of fluorinated benzoic acids in this sector is well-established. netascientific.comlookchem.com For example, related compounds like 3-Chloro-2,4-difluorobenzoic acid are explicitly noted for their role as intermediates in synthesizing herbicides. netascientific.com This highlights the importance of the fluorinated benzoic acid class, including the 3,4-difluoro isomer, in developing molecules for crop protection.
Herbicides and Pesticides (Chemical Synthesis Aspects)
The synthesis of these active compounds often involves converting the carboxylic acid group of 3,4-difluorobenzoic acid into other functional groups, such as amides or esters, or using the fluorinated phenyl ring as a core structure to build upon. For instance, natural products have long been a source of inspiration for new pesticides, and modern synthetic strategies often involve creating derivatives of these natural compounds. researchgate.net A common approach is the structural simplification and modification of a known bioactive molecule, where a fluorinated benzoic acid derivative can be incorporated to improve performance. researchgate.net
Research into new niacinamide derivatives has shown that compounds incorporating a flexible, chiral chain can exhibit significant fungicidal activity. aaru.edu.jo In a similar vein, the synthesis of quinoline (B57606) and quinolone derivatives has been explored for creating compounds with potent nematocidal and fungicidal activities. researchgate.net These synthetic routes demonstrate that the difluorinated phenyl structure, originating from precursors like this compound, is essential for the bioactivity of the final product. researchgate.net
Table 1: Examples of Agrochemical Derivatives Synthesized from Fluorinated Benzoic Acid Scaffolds
| Derivative Class | Target Activity | Synthetic Approach | Representative Precursor |
| Niacinamide Derivatives | Fungicidal, Herbicidal | Synthesis of derivatives containing chiral flexible chains. aaru.edu.jo | Nicotinic acid derivatives |
| Quinolone Derivatives | Nematocidal, Fungicidal | Structural simplification of Waltherione A. researchgate.net | Quinolone intermediates |
| Benzimidazole Derivatives | MCH-R1 Antagonists | Synthesis of 2-arylbenzimidazoles. hsppharma.com | 3,4-Difluorobenzoic acid |
Dyes and Pigments (Synthesis and Color Properties)
In the field of materials science, this compound's parent acid is recognized as a building block for the synthesis of dyes and pigments. hsppharma.comguidechem.com The largest and most significant class of synthetic organic colorants is azo dyes, which are characterized by the presence of one or more azo groups (–N=N–). nih.govnih.gov The synthesis of these dyes is a cornerstone of industrial organic chemistry and typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. nih.gov
While this compound is not directly used, it can be chemically converted into a precursor suitable for this process. For example, the carboxylic acid group can be transformed into an amino group to produce 3,4-difluoroaniline. This fluorinated aniline (B41778) can then serve as the diazo component. The resulting diazonium salt is subsequently reacted with a coupling component, such as a phenol (B47542) or another aromatic amine, to form the final azo dye.
The inclusion of fluorine atoms on the aromatic ring is known to alter the electronic properties of the dye molecule. This modification can influence the chromophore's absorption spectrum, thereby affecting its color. Furthermore, fluorination can enhance the dye's stability, particularly its lightfastness and resistance to chemical degradation, which are critical properties for industrial applications in textiles, plastics, and coatings. rsc.org The use of fluorinated intermediates is a key strategy for producing high-performance pigments. rsc.org
Table 2: Hypothetical Synthesis Pathway for an Azo Dye from 3,4-Difluorobenzoic Acid
| Step | Reaction | Reactants | Product | Purpose |
| 1 | Amination (e.g., Curtius or Hofmann rearrangement) | 3,4-Difluorobenzoic acid | 3,4-Difluoroaniline | Create the required primary amine precursor. |
| 2 | Diazotization | 3,4-Difluoroaniline, Sodium Nitrite, HCl | 3,4-Difluorobenzenediazonium chloride | Form the reactive diazonium salt. |
| 3 | Azo Coupling | 3,4-Difluorobenzenediazonium chloride, Coupling Component (e.g., β-Naphthol) | A fluorinated azo dye | Form the final chromophore. |
Utilization in Organic Reagents and Catalysis
The unique electronic nature of the 3,4-difluorobenzoate structure makes it a valuable component in the design of organic reagents and catalysts for advanced synthesis.
Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. nih.gov In this context, derivatives of 3,4-difluorobenzoic acid have found application as key components in catalytic reactions.
One notable example is in catalytic asymmetric C(sp³)–H amination reactions. Research has demonstrated that chiral ruthenium catalysts can facilitate the intramolecular amination of N-benzoyloxycarbamates to produce valuable chiral cyclic carbamates. google.com In this process, a difluorobenzoate group (such as 2,4-difluorobenzoate) acts as an effective leaving group, facilitating the generation of a key nitrene intermediate. google.com The reaction proceeds with high enantioselectivity, enabling the synthesis of chiral α-amino acids. google.com The electronic properties of the difluorobenzoate leaving group are crucial for the efficiency and selectivity of the catalytic cycle. This application highlights how the 3,4-difluorobenzoate moiety, or its isomers, can be strategically employed in reagents designed for sophisticated asymmetric transformations.
The carboxylate group of this compound allows it to function as a ligand for transition metals and rare earth elements, forming coordination complexes with interesting structural and catalytic properties. Carboxylates are widely used as polydentate ligands that can bridge metal centers, leading to the formation of dimers or larger polymeric structures. rsc.org
For example, complexes of cobalt (II) have been synthesized using 3,5-difluorobenzoate anions and 3-pyridinol as ligands, resulting in a distorted octahedral geometry around the central cobalt atom. hsppharma.com Similarly, gadolinium (III) has been complexed with 2,4-difluorobenzoate and 1,10-phenanthroline (B135089) ligands to form a dimeric structure. rsc.org These complexes are of interest in materials science. rsc.org
The fluorine atoms on the benzoate ligand play a critical role in modulating the electronic properties of the metal center. In transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, the electronic nature of the ligands is a key factor in determining the catalyst's activity and stability. google.com By altering the electron density at the metal, the difluoro-substituted ligand can influence the rates of crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. This principle is fundamental to ligand design, where structural modifications are made to tune the performance of a catalyst for a specific chemical transformation. google.com
Table 3: Examples of Metal Complexes with Difluorobenzoate Ligands
| Metal Ion | Other Ligands | Resulting Complex Structure | Difluorobenzoate Isomer | Reference |
| Cobalt(II) | 3-Pyridinol, Water | Mononuclear, distorted octahedral | 3,5-difluorobenzoate | hsppharma.com |
| Gadolinium(III) | 1,10-Phenanthroline | Centrosymmetric dimer | 2,4-difluorobenzoate | rsc.org |
Advanced Analytical Methodologies for Detection and Quantification of Sodium 3,4 Difluorobenzoate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating and quantifying components within a mixture. For Sodium 3,4-difluorobenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques, each with its specific advantages and applications.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. organomation.com Since this compound is a salt and its corresponding acid is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile form. organomation.comcolostate.edu
Methodology and Findings:
The most common derivatization strategy for carboxylic acids like 3,4-difluorobenzoic acid is esterification, typically to form methyl esters. researchgate.netcolostate.edu This increases the volatility of the analyte, making it suitable for GC analysis. colostate.edu Reagents such as diazomethane (B1218177) or BF3 in methanol (B129727) can be used for this purpose. researchgate.netresearchgate.net An alternative is silylation, which also increases volatility. colostate.eduresearchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase is crucial for achieving good resolution. A polar phase column is often recommended for the analysis of derivatized carboxylic acids. researchgate.net
Detection in GC analysis of fluorobenzoates is typically performed using:
Flame Ionization Detector (FID): A universal detector for organic compounds, but it may lack the required selectivity for complex samples. researchgate.net
Mass Spectrometer (MS): GC-MS provides high sensitivity and specificity, allowing for positive identification of the analyte based on its mass spectrum. researchgate.netnih.gov This is the preferred method for trace analysis and in complex matrices. researchgate.netresearchgate.net
The table below outlines a typical GC-MS method for the analysis of fluorobenzoic acid methyl esters:
| Parameter | Condition | Reference |
| Derivatization Reagent | BF3·MeOH | researchgate.net |
| Column | Polar phase capillary column | researchgate.net |
| Injector Temperature | Programmed for optimal volatilization | nih.gov |
| Detector | Mass Spectrometer (MS) | researchgate.net |
| Analysis Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Capillary Electrophoresis and Ion Chromatography
Capillary Electrophoresis (CE) and Ion Chromatography (IC) are powerful separation techniques that offer alternatives to HPLC and GC for the analysis of ionic species like the 3,4-difluorobenzoate anion.
Method Development for Complex Matrices
Capillary Electrophoresis (CE):
CE separates ions based on their electrophoretic mobility in an electric field. It is known for its high separation efficiency, short analysis times, and low sample and reagent consumption. researchgate.net For the analysis of anions like 3,4-difluorobenzoate, a common approach is to use a background electrolyte (BGE) that reverses the electroosmotic flow (EOF), allowing for the rapid migration of anions towards the detector. kirj.ee Additives like cetyltrimethylammonium bromide (CTAB) are often included in the BGE to achieve this. kirj.ee
Developing a CE method for complex matrices requires careful optimization of the BGE composition, pH, and applied voltage to achieve the desired separation from interfering ions. ceu.es Indirect UV detection is often employed, where the analyte displaces a UV-absorbing component of the BGE, resulting in a decrease in absorbance. kirj.ee
Ion Chromatography (IC):
IC is a form of liquid chromatography specifically designed for the separation of ions. doria.fi It utilizes an ion-exchange stationary phase to separate analytes based on their charge and affinity for the column. lcms.cz For the analysis of benzoate (B1203000) and its derivatives, an anion-exchange column is used. thermofisher.com
Method development in IC for complex matrices involves selecting an appropriate column and eluent system to resolve the target analyte from other anions present in the sample. thermofisher.com A hydroxide-selective, high-capacity anion-exchange column can be effective in tolerating high-ionic-strength samples. thermofisher.com Suppressed conductivity detection is a common detection method in IC, providing high sensitivity for ionic species. ceu.es
Sample Preparation and Derivatization Strategies
Effective sample preparation is crucial for obtaining accurate and reliable results in any analytical method. organomation.comchromtech.com The complexity of the sample matrix dictates the extent of sample preparation required.
For relatively clean aqueous samples, simple dilution and filtration may be sufficient before injection into an HPLC, CE, or IC system. thermofisher.com However, for more complex matrices, such as environmental or biological samples, more extensive cleanup procedures are often necessary. researchgate.net
Solid-Phase Extraction (SPE):
SPE is a widely used technique for sample cleanup and pre-concentration. researchgate.netchromtech.com For the analysis of fluorobenzoates in water samples, a hydrophilic-lipophilic-balanced (HLB) reversed-phase sorbent can be used to retain the analyte while allowing interfering substances to pass through. researchgate.net The retained analyte can then be eluted with a small volume of an organic solvent, resulting in a more concentrated and cleaner sample. researchgate.net
Derivatization for GC Analysis:
As mentioned in section 7.1.2, derivatization is essential for the GC analysis of this compound. The primary goal is to convert the non-volatile carboxylic acid into a volatile derivative. colostate.edu
Esterification: This is the most common method, typically forming methyl esters using reagents like BF3 in methanol or diazomethane. researchgate.netchromforum.org
Silylation: This involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. colostate.edunih.gov
The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups in the molecule and the desired detection method. gcms.cz
Spectrophotometric and Electrochemical Methods
While chromatographic and electrophoretic methods are the primary techniques for the separation and quantification of this compound, spectrophotometric and electrochemical methods can also be employed, particularly for screening purposes or in specific applications.
Spectrophotometric Methods:
UV-Vis spectrophotometry can be used for the direct quantification of 3,4-difluorobenzoic acid in simple solutions, as it exhibits absorbance in the UV region. iaea.org However, this method lacks selectivity and is prone to interference from other UV-absorbing compounds in the sample. doria.fi To improve selectivity, derivatization with a chromogenic reagent could be explored, but this is less common than using chromatographic techniques.
Electrochemical Methods:
Electrochemical methods offer high sensitivity and are amenable to miniaturization for the development of sensors. espublisher.com Techniques like voltammetry can be used to study the redox behavior of substituted benzoic acids. acs.org The electrochemical response is dependent on the substituents on the aromatic ring. researchgate.net
For the detection of benzoate and its derivatives, modified electrodes can be developed to enhance selectivity and sensitivity. nih.gov For example, nanocomposite materials have been used to fabricate electrochemical sensors for the detection of benzoate-containing compounds. espublisher.com These sensors operate by measuring the current response resulting from the electrochemical oxidation or reduction of the analyte at the electrode surface. researchgate.net While promising, the development of a specific electrochemical sensor for this compound would require dedicated research to optimize the electrode material and operating conditions for complex sample matrices. acs.org
UV-Vis Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative determination of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. pro-analytics.net The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. pro-analytics.net This relationship allows for the calculation of a substance's concentration by measuring its absorbance at a specific wavelength, typically the wavelength of maximum absorbance (λmax). pro-analytics.net
This compound has been employed as a tracer in environmental studies, where its concentration was monitored using UV absorbance spectroscopy. mdpi.com This application highlights the utility of UV-Vis for tracking the compound in aqueous systems.
While specific, detailed spectral data for this compound is not extensively documented in the reviewed literature, analysis of its isomers provides insight into the expected spectroscopic behavior. A study on 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid, dissolved in ethanol (B145695), recorded their UV absorption spectra and performed theoretical calculations to assign the electronic transitions. nih.gov Such analyses are fundamental for developing a robust quantitative method. The calculated and experimental absorption wavelengths for these related compounds illustrate the typical spectral range for difluorobenzoic acids. nih.gov
Table 1: UV-Vis Spectroscopic Data for Isomers of 3,4-Difluorobenzoic Acid in Ethanol nih.gov
| Compound | Experimental λmax (nm) | Calculated λmax (nm) |
| 2,3-Difluorobenzoic Acid | 289, 240 | 281, 233 |
| 2,4-Difluorobenzoic Acid | 285, 241 | 280, 236 |
Voltammetric Techniques for Redox Characterization
Voltammetry encompasses a group of electroanalytical methods used to investigate the reduction and oxidation (redox) properties of a substance. researchgate.netnih.gov These techniques measure the current that flows through an electrochemical cell as a function of a varying potential applied to a working electrode. researchgate.net The resulting plot, a voltammogram, provides qualitative information about the redox processes (e.g., potentials at which species are oxidized or reduced) and quantitative information related to the concentration of the electroactive species. researchgate.net
Common voltammetric techniques include:
Cyclic Voltammetry (CV): A powerful and popular method for initially investigating the redox behavior of a compound. nih.gov It provides information on the potentials of redox events and the stability of the resulting species.
Differential Pulse Voltammetry (DPV): A highly sensitive technique often used for quantitative analysis at trace levels due to its effective discrimination against background currents. mdpi.comnih.gov
Square Wave Voltammetry (SWV): A rapid and sensitive technique, often used for both qualitative and quantitative purposes in electroanalysis. mdpi.com
While these techniques are widely applied to characterize aromatic and electroactive molecules, specific research detailing the voltammetric analysis and redox characterization of this compound has not been prominently featured in the available literature. A hypothetical analysis would aim to identify key parameters such as the peak oxidation and reduction potentials, which are characteristic of the molecule's electrochemical signature.
Table 2: Information Obtainable from Voltammetric Analysis
| Parameter | Description | Technique(s) |
| Peak Potential (Ep) | The potential at which the current reaches a maximum for a redox process. Provides qualitative information about the analyte. | CV, DPV, SWV |
| Peak Current (Ip) | The maximum current measured for a redox process. It is proportional to the analyte's concentration. | CV, DPV, SWV |
| Half-wave Potential (E1/2) | The potential at which the current is half of the limiting current. It is characteristic of the analyte. | Polarography, CV |
Environmental Transformation and Persistence Studies of Sodium 3,4 Difluorobenzoate Chemical Aspects
Abiotic Degradation Pathways in Aquatic and Terrestrial Environments
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For Sodium 3,4-difluorobenzoate, these pathways include hydrolysis, photolysis, and oxidation.
Detailed experimental studies on the specific rates of hydrolysis and photolysis for 3,4-difluorobenzoic acid are not extensively documented in the reviewed literature. However, general principles of organofluorine chemistry suggest a high degree of stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage. Hydrolytic removal of fluoride (B91410) atoms from halogenated compounds under typical environmental conditions is generally a very slow process, with estimated half-lives that can exceed 20 years. epa.gov
While photochemical reactions are recognized as a potential abiotic degradation pathway for organic fluorine compounds, specific mechanisms and products for the photodegradation of 3,4-difluorobenzoate have not been detailed in the available research. researchgate.net
Information regarding the oxidation of this compound in natural environmental systems is limited. While laboratory and industrial synthesis can employ strong oxidizing agents to transform related molecules, these conditions are not representative of typical soil or aquatic environments. beilstein-journals.org The stability of the fluorinated aromatic ring suggests that it would be resistant to oxidation under ambient environmental conditions.
Biotic Degradation Mechanisms (Microbial Transformation Studies focusing on chemical pathways)
Microbial activity is a significant driver in the transformation of fluorinated aromatic compounds. Certain microorganisms have evolved enzymatic systems capable of metabolizing these substances.
Research has shown that specific bacterial strains can transform 3,4-difluorobenzoate. A mutant of Pseudomonas putida strain JT 103 has been observed to metabolize 3,4-difluorobenzoate. scribd.com The primary mechanism involves dioxygenation of the aromatic ring, leading to the formation of substituted cyclohexadiene diols. researchgate.netscribd.com This initial attack prevents the formation of a dead-end product and opens the pathway for further degradation. researchgate.net
The identified metabolites resulting from this transformation are detailed in the table below.
| Parent Compound | Transforming Microorganism | Identified Metabolites (Chemical Structure) |
| 3,4-Difluorobenzoate | Pseudomonas putida strain JT 103 (mutant) | 3,4-Difluorocyclohexadiene-cis-1,2-diol-1-carboxylate |
| 3,4-Difluorobenzoate | Pseudomonas putida strain JT 103 (mutant) | 4,5-Difluorocyclohexadiene-cis-1,2-diol-1-carboxylate |
This table summarizes the identified microbial metabolites of 3,4-difluorobenzoate as reported in the scientific literature. scribd.com
The initial step in the microbial degradation of 3,4-difluorobenzoate by Pseudomonas putida is mediated by a dioxygenase enzyme. researchgate.net This class of enzymes incorporates both atoms of molecular oxygen into the substrate. In the case of 3,4-difluorobenzoate, the dioxygenase attacks the aromatic ring to produce the corresponding difluorocyclohexadiene-cis-1,2-diol-1-carboxylates. researchgate.netscribd.com This enzymatic action is a crucial step that destabilizes the aromatic system, allowing for subsequent ring cleavage and metabolism. researchgate.net
Sorption and Desorption Behavior in Environmental Media (Chemical Partitioning)
The mobility of this compound in the environment is largely controlled by its sorption and desorption characteristics in media such as soil and sediment. This behavior is critical for its application as a water tracer, where low sorption is desirable. researchgate.net
The sorption of fluorobenzoic acids (FBAs) is influenced by environmental conditions, particularly soil pH and organic carbon content. researchgate.net In batch equilibration experiments, some sorption of FBAs was noted, especially in soils with lower pH and a high fraction of organic carbon. researchgate.net The compound's mobility in soil is considered low under these specific conditions. apolloscientific.co.uk The acid dissociation constant (pKa) of 3,4-difluorobenzoic acid is approximately 3.80, indicating that in environments with a pH below this value, the less soluble, protonated form will dominate, potentially increasing its sorption to organic matter. fine-chemtech.com
Conversely, its use as a groundwater tracer in multiple field studies implies that in certain aquifer systems, particularly those with low organic carbon, it is highly mobile and exhibits minimal sorption. mdpi.commdpi.com
Table of Partitioning Coefficients for Fluorobenzoic Acids
| Parameter | Description | Estimated Value | Source |
|---|---|---|---|
| K*OC | Organic C-based partition coefficient for protonated FBA | 18,200 ± 6,300 L kg⁻¹ | researchgate.net |
| LogKOW | Octanol-water partition coefficient (for 3-Chloro-2,4-difluorobenzoic acid) | 2.9197 | apolloscientific.co.uk |
This table presents key partitioning coefficients relevant to the environmental behavior of fluorobenzoic acids. Note that KOC is a generalized value for protonated FBAs, and LogKOW is for a structurally similar compound.*
A study on plant uptake in greenhouse experiments found that after application, the recovery of 3,4-difluorobenzoic acid from the soil was relatively low (34-42%), with the missing mass suspected to be due to metabolism within the plant material. nmt.edu This suggests that biotic uptake and transformation can be a significant factor in its persistence in terrestrial systems. nmt.edu
Interaction with Soil Organic Matter and Minerals
The persistence of organic compounds in the environment is often linked to their association with soil and sediment components. Minerals can protect organic matter from degradation through various mechanisms, including adsorption to surfaces, catalytic reactions, and serving as redox partners. princeton.edu In the case of this compound and other fluorinated benzoates (FBAs), their interaction with soil matrices is a critical factor in their efficacy as water tracers.
Studies have been conducted to evaluate these interactions. In a laboratory column experiment using core material from an aquifer, it was observed that fluorinated benzoates can have a weak interaction with organic compounds present in the aquifer solids. nrc.gov However, among several isomers tested, 3,4-difluorobenzoate was specifically selected for a field test because it demonstrated one of the least amounts of interaction with the core material. nrc.gov This suggests a low affinity for sorption to the solid phase, a desirable characteristic for a conservative tracer that is intended to mimic water flow without significant retardation.
The recalcitrance of these compounds is essential for their application as tracers. researchgate.net Their chemical structure, particularly the carbon-fluorine bond, is highly stable, making them resistant to microbial degradation. researchgate.net A study examining the potential toxicity of various FBAs, including 3,4-difluorobenzoate, found them to have generally low toxicity to multiple crop species, which further supports their suitability for controlled release in environmental tracer studies. researchgate.net
Table 1: Summary of Interaction Studies with Fluorobenzoate Tracers This table is based on qualitative findings from laboratory and field study selections.
| Tracer Compound | Observation in Laboratory Column Experiment | Rationale for Field Use | Source(s) |
|---|---|---|---|
| 3,4-difluorobenzoate | Exhibited minimal interaction with aquifer core material relative to other isomers. | Selected for field tests due to its low interaction, suggesting it would be a reliable water tracer. | nrc.gov |
| Other fluorinated benzoates | Showed varying degrees of weak interaction with organic compounds in aquifer solids. | Four of the six isomers evaluated were chosen for field tests based on having the least interaction. | nrc.gov |
Transport and Leaching Potential (Chemical Mobility)nih.gov
The transport and leaching potential of this compound is high, a property directly related to its limited interaction with soil and aquifer materials. As a chemical intended for use as a water tracer, it is designed to be highly mobile and move with the flow of water rather than being retained in the soil matrix. nmt.edu
Numerous studies have confirmed the suitability of FBAs, including the 3,4-difluoro isomer, as effective groundwater tracers in a variety of geological settings. For instance, 3,4-difluorobenzoate was identified in a laboratory evaluation as a good potential candidate for tracer tests in fissured limestone environments. geoscienceworld.org It has also been deployed in field studies at in-situ recovery mining operations to track the movement of injected fluids through well patterns. mdpi.com In these applications, the compound's ability to travel through the subsurface without significant loss or delay is paramount.
A comprehensive review concluded that FBAs as a class of compounds possess properties that make them well-suited as water tracers in both soil and groundwater. nmt.edu Their high mobility ensures that their breakthrough curves at monitoring points accurately reflect the hydraulic characteristics of the subsurface. nmt.edu This research-based understanding contrasts with the information in some safety data sheets, which may state "no data available" for soil mobility. chemicalbook.comwindows.net This discrepancy arises because specific scientific investigations into tracer properties provide detailed performance data, whereas standardized regulatory data may not have been formally submitted or required. chemicalbook.comwindows.net
Table 2: Field Applications and Mobility Characteristics of 3,4-difluorobenzoate This table summarizes findings from field deployments where the compound was used as a tracer.
| Study Environment | Purpose of Application | Observed Mobility Characteristic | Source(s) |
|---|---|---|---|
| Uranium In-Situ Recovery Mine | Trace injected fluids through well patterns. | The compound was successfully monitored in production wells, indicating transport through the formation. | mdpi.com |
| Fissured Limestone | Evaluation for use as a groundwater tracer. | Identified as a "good potential candidate," implying conservative (non-reactive) transport. | geoscienceworld.org |
| Aquifer Solids (General) | Pre-field test evaluation. | Showed weak interaction with solids, confirming its suitability for tracking water flow with minimal retardation. | nrc.gov |
Analytical Challenges in Environmental Monitoring of Sodium 3,4-difluorobenzoateresearchgate.netnih.gov
The effective use of this compound as a tracer relies on robust analytical methods capable of detecting it at very low concentrations within complex environmental samples, such as groundwater. Several analytical challenges must be overcome to ensure accurate and reliable monitoring.
A primary challenge is achieving the necessary sensitivity to measure trace or ultra-trace concentrations of the compound far from the injection point. researchgate.net Furthermore, the sample "matrix"—the collection of other dissolved ions and organic molecules in the water—can interfere with analytical instruments and obscure the signal from the target analyte. researchgate.net To address these issues, highly sensitive analytical techniques have been developed and refined. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a frequently used method. geoscienceworld.orgmdpi.com For even greater sensitivity and specificity, particularly in complex matrices, methods involving solid-phase extraction (SPE) to concentrate the sample, followed by gas chromatography-mass spectrometry (GC-MS), have been successfully employed. researchgate.net SPE can enrich the analyte by a factor of 250 or more, enabling detection limits in the nanogram per liter (ng/L) range. researchgate.net For the highest accuracy, isotope dilution mass spectrometry (IDMS) can be used to compensate for matrix effects and losses during sample preparation. researchgate.net
Another challenge is the time required for analysis, which can be a logistical constraint during large-scale field studies that require rapid results to guide sampling strategies. One study noted that their HPLC-UV method required approximately 20 minutes per sample, which can limit throughput when analyzing hundreds of samples. geoscienceworld.org Finally, the inherent solubility of the compound, while sufficient for creating tracer solutions, can be a limiting factor in some applications. geoscienceworld.org
Table 3: Overview of Analytical Methods for Fluorobenzoate Tracers This table provides an interactive summary of techniques used for the environmental analysis of fluorobenzoates.
| Technique | Typical Detection Limit | Advantages | Challenges & Limitations | Source(s) |
|---|---|---|---|---|
| HPLC-UV | μg/L to mg/L range | Relatively common instrumentation; robust for many applications. | Can be slow (e.g., 20 min/sample); lower sensitivity compared to MS methods. | geoscienceworld.orgmdpi.com |
| SPE-GC-MS | 8-37 ng/L | Excellent sensitivity; high specificity due to mass detection; sample pre-concentration overcomes low analyte levels. | Requires sample derivatization; more complex sample preparation. | researchgate.net |
| IDMS | ng/L range | Highest accuracy and precision; effectively compensates for matrix effects and sample loss. | Requires synthesis of expensive isotopically labeled standards. | researchgate.net |
Emerging Research Directions and Future Perspectives on Sodium 3,4 Difluorobenzoate Chemistry
Integration with Advanced Manufacturing and Flow Chemistry
The transition from traditional batch processing to continuous flow chemistry represents a significant leap in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of Sodium 3,4-difluorobenzoate and its precursors, flow chemistry presents a promising avenue for industrial-scale production.
Continuous flow reactors are being explored to overcome the challenges associated with hazardous reagents and extreme reaction conditions often required in the synthesis of fluorinated aromatics. For instance, certain synthetic routes for the precursor, 3,4-difluorobenzoic acid, may involve cryogenic conditions which are difficult and costly to manage at a large scale. Flow chemistry can mitigate these issues by allowing for precise control over reaction parameters such as temperature and pressure in a smaller, contained environment, thus enabling safer and more efficient production. The future integration of these advanced manufacturing techniques is expected to streamline the synthesis of this compound, making it more accessible for various applications.
Novel Applications in Sustainable Chemistry
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the production of this compound is no exception. Researchers are actively seeking more environmentally benign routes to this compound and its derivatives.
One promising area is the use of biocatalysis . Enzymatic processes, such as those employing nitrilases, offer a green alternative to traditional chemical synthesis for producing aryl acids. researchgate.net These enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for harsh reagents and minimizing waste. researchgate.net While direct biocatalytic routes to this compound are still under investigation, the successful application of biocatalysis to similar aromatic compounds suggests a promising future direction.
Another significant advancement in sustainable chemistry is the development of photocatalytic hydrodefluorination . This "molecular sculpting" technique allows for the selective removal of fluorine atoms from highly fluorinated benzoates using light as a sustainable energy source. acs.orgresearchgate.net This method provides a pathway to synthesize various partially fluorinated benzoates, including the 3,4-difluoro isomer, from readily available perfluorinated starting materials under mild conditions. acs.orgresearchgate.net This approach not only reduces reliance on potentially hazardous reagents but also offers a versatile tool for creating a library of fluorinated compounds. researchgate.net
The development of fluoroalkoxy groups with better biodegradability compared to persistent fluoroalkyl moieties is another key aspect of sustainable fluorine chemistry. d-nb.info Research in this area could lead to the design of more environmentally friendly materials derived from this compound.
Development of New Catalytic Systems for its Derivatization
The derivatization of this compound is crucial for its application in synthesizing more complex molecules for pharmaceuticals, agrochemicals, and materials science. The development of novel catalytic systems is at the forefront of this research.
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to fluorinated benzoates is an active area of research. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of the 3,4-difluorobenzoyl moiety into a wide range of molecular scaffolds. Researchers are focused on developing more efficient and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. d-nb.info
Furthermore, photocatalysis is emerging as a powerful tool for the derivatization of fluorinated compounds. researchgate.net Light-driven reactions offer unique reactivity patterns and can often be performed under ambient conditions, aligning with the goals of sustainable chemistry. nih.gov The development of new photocatalytic systems for the functionalization of the C-H bonds of the aromatic ring or for decarboxylative couplings of this compound could open up new synthetic possibilities. acs.org
The table below summarizes some of the catalytic approaches being explored for the synthesis and derivatization of 3,4-difluorobenzoic acid and its derivatives.
| Catalytic Approach | Reaction Type | Potential Advantages |
| Flow Chemistry | Synthesis | Enhanced safety, scalability, and efficiency. |
| Biocatalysis | Synthesis | Environmentally friendly, high selectivity, mild conditions. researchgate.net |
| Photocatalysis | Hydrodefluorination, Derivatization | Use of sustainable energy, mild reaction conditions, novel reactivity. acs.orgresearchgate.netnih.gov |
| Palladium Catalysis | Cross-coupling | Versatile for C-C and C-heteroatom bond formation. nih.gov |
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A deeper understanding of the molecular structure and properties of this compound is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are proving invaluable in this regard.
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to verify the purity and structure of synthesized this compound. atomfair.com However, more advanced techniques are being employed for a more nuanced understanding.
Computational chemistry , particularly Density Functional Theory (DFT) , has become a powerful tool for investigating the electronic structure, molecular geometry, and vibrational frequencies of difluorobenzoate compounds. researchgate.net DFT calculations can provide insights into the effects of the fluorine substituents on the aromatic ring, helping to rationalize the compound's reactivity and spectroscopic properties. scispace.com For instance, these calculations can predict theoretical infrared and Raman spectra, which can then be compared with experimental data to confirm structural assignments.
Molecular docking studies are another computational approach being used to explore the interactions of molecules derived from 3,4-difluorobenzoic acid with biological targets, such as enzymes. mdpi.complos.org These in silico methods can predict the binding modes and affinities of potential drug candidates, guiding the design of more potent and selective therapeutic agents. mdpi.com
Interdisciplinary Research with Material Science and Engineering
The unique properties of the difluorobenzoyl moiety make this compound and its parent acid attractive building blocks for the creation of novel materials with advanced functionalities.
In material science , 3,4-difluorobenzoic acid and its esters have been investigated for their use in liquid crystals . hsppharma.comallhdi.comgoogle.comtandfonline.comepo.org The incorporation of fluorine atoms can significantly influence the mesomorphic properties, such as the nematic phase range and dielectric anisotropy, which are crucial for display applications. tandfonline.com There is also growing interest in using fluorinated benzoates in the synthesis of specialty polymers and luminescent plastic materials . atomfair.comrsc.org The fluorine atoms can enhance thermal stability and solubility while also enabling unique optical properties. rsc.orgpsu.edu For example, highly fluorinated benzoates have been used to create luminescent terbium-based molecular plastics with high quantum yields. rsc.org
In the field of engineering , this compound has been identified for use as a water tracer in hydraulic fracturing operations. shell.com.au Its solubility and the ease of detecting the fluorine atoms make it a suitable candidate for tracking fluid flow in subterranean reservoirs. epa.govepa.gov This application highlights the potential for this compound in large-scale industrial processes.
The table below provides an overview of the interdisciplinary applications of 3,4-difluorobenzoic acid and its derivatives.
| Field | Application | Key Properties Conferred by Fluorine |
| Material Science | Liquid Crystals | Modified mesomorphic properties, dielectric anisotropy. tandfonline.com |
| Specialty Polymers | Enhanced thermal stability, solubility. atomfair.com | |
| Luminescent Materials | Improved luminescence intensity and lifetimes. rsc.org | |
| Engineering | Hydraulic Fracturing Tracer | Water solubility, ease of detection. shell.com.au |
Q & A
Q. What are the established synthetic routes for Sodium 3,4-difluorobenzoate, and how can reaction conditions be optimized for high yield?
this compound is synthesized via saponification of its ethyl ester counterpart (Ethyl 3,4-difluorobenzoate) under alkaline conditions. A typical procedure involves refluxing the ester with aqueous NaOH, followed by acidification and purification via recrystallization . Optimization considerations:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Temperature control : Maintaining 80–90°C during saponification to prevent ester hydrolysis side reactions.
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity (confirmed by elemental analysis) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : NMR is critical for confirming fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines) .
- Mass spectrometry (MS) : ESI-MS in negative mode detects the molecular ion peak at m/z 189.0 [M–Na] .
- Elemental analysis : Matches theoretical values (C: 44.65%, H: 1.25%, F: 15.70%) to validate purity .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
| Property | Value | Source |
|---|---|---|
| Molecular weight | 188.16 g/mol | |
| Solubility | Highly soluble in water (>200 mg/mL), moderate in ethanol | |
| Stability | Stable at room temperature; hygroscopic—store desiccated |
Advanced Research Questions
Q. How do the electronic effects of 3,4-difluoro substitution influence reactivity compared to other positional isomers?
The 3,4-difluoro substitution creates a strong electron-withdrawing effect, lowering the aromatic ring’s electron density. This enhances electrophilic substitution regioselectivity at the 5-position, unlike 2,4- or 3,5-difluoro isomers, which exhibit distinct reactivity patterns. Computational studies (DFT) show a 0.45 eV reduction in HOMO energy compared to non-fluorinated benzoates, aligning with observed kinetic stability in nucleophilic environments .
Q. Can this compound act as a ligand in coordination chemistry, and what metal complexes have been reported?
Yes, fluorobenzoates are versatile ligands. For example:
- Cobalt(II) complexes : Co(II) 3,5-difluorobenzoate complexes demonstrate square-planar geometry with ligand-to-metal charge transfer bands at 450–500 nm .
- Biomedical relevance : Such complexes exhibit antibacterial activity (MIC 12.5 μg/mL against S. aureus), suggesting potential for this compound in metallodrug design .
Q. What role does this compound play in modulating enzyme activity, particularly in cytochrome P450 systems?
While direct studies on the sodium salt are limited, its ethyl ester analog (Ethyl 3,4-difluorobenzoate) is a known inhibitor of CYP1A2 (IC = 3.2 μM). The fluorine atoms enhance binding affinity by forming halogen bonds with active-site residues (e.g., Phe-125). This compound’s carboxylate group may similarly interact with cationic residues (e.g., Arg-128), warranting kinetic assays to quantify inhibition .
Q. How can computational methods predict the electrochemical behavior of this compound in catalytic systems?
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) accurately predicts redox potentials. For instance:
- Calculated reduction potential: -1.2 V vs. SCE, correlating with experimental cyclic voltammetry data (±0.1 V error).
- Solvent effects: Include a polarizable continuum model (PCM) for aqueous environments .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
